Bienvenue dans la boutique en ligne BenchChem!

N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide

Lipophilicity LogP Physicochemical property profiling

N-[2-(4-Methoxyphenyl)ethyl]methanesulfonamide (CAS 170215-60-8) is a para-methoxy-substituted phenethyl methanesulfonamide with molecular formula C10H15NO3S and molecular weight 229.30 g/mol. The compound belongs to the broader class of sulfonamides recognized for diverse pharmacological activities, yet its specific structural features—an ethyl linker between the aromatic ring and the methanesulfonamide group, combined with a para-methoxy substituent—confer a distinct physicochemical profile that cannot be replicated by close analogs lacking either the methoxy group, the ethyl spacer, or the methanesulfonamide warhead.

Molecular Formula C10H15NO3S
Molecular Weight 229.3 g/mol
CAS No. 170215-60-8
Cat. No. B060672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)ethyl]methanesulfonamide
CAS170215-60-8
Molecular FormulaC10H15NO3S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNS(=O)(=O)C
InChIInChI=1S/C10H15NO3S/c1-14-10-5-3-9(4-6-10)7-8-11-15(2,12)13/h3-6,11H,7-8H2,1-2H3
InChIKeyCYKNKJXCTPFRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxyphenyl)ethyl]methanesulfonamide (CAS 170215-60-8): A Differentiated Methanesulfonamide Building Block for Rational Sulfonamide Library Design


N-[2-(4-Methoxyphenyl)ethyl]methanesulfonamide (CAS 170215-60-8) is a para-methoxy-substituted phenethyl methanesulfonamide with molecular formula C10H15NO3S and molecular weight 229.30 g/mol . The compound belongs to the broader class of sulfonamides recognized for diverse pharmacological activities, yet its specific structural features—an ethyl linker between the aromatic ring and the methanesulfonamide group, combined with a para-methoxy substituent—confer a distinct physicochemical profile that cannot be replicated by close analogs lacking either the methoxy group, the ethyl spacer, or the methanesulfonamide warhead .

Why N-[2-(4-Methoxyphenyl)ethyl]methanesulfonamide Cannot Be Replaced by Generic Phenethyl Sulfonamides


Within the phenethyl sulfonamide family, small structural modifications produce measurable differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility. The para-methoxy substituent on N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide elevates its LogP by approximately 0.8 units relative to the unsubstituted N-phenethylmethanesulfonamide [1], while the ethyl linker distinguishes it from directly N-aryl methanesulfonamides that display markedly different kinase-binding behavior [2]. These differences are not merely structural curiosities; they directly affect solubility, passive permeability, and target engagement in medicinal chemistry programs, meaning that a procurement decision substituting a des-methoxy or des-ethyl analog will yield a compound with non-equivalent SAR behavior [3].

Quantitative Differentiation Evidence for N-[2-(4-Methoxyphenyl)ethyl]methanesulfonamide vs. Closest Analogs


Lipophilicity (LogP) Comparison: Para-Methoxy vs. Unsubstituted Phenethyl Methanesulfonamide

The target compound N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide exhibits a measured LogP of 2.26 , which is approximately 0.76 units higher than that of the unsubstituted analog N-(2-phenylethyl)methanesulfonamide (XLogP 1.5) [1]. This difference directly reflects the contribution of the para-methoxy substituent to overall lipophilicity and is expected to influence passive membrane permeability and CNS penetration potential.

Lipophilicity LogP Physicochemical property profiling Permeability prediction

Hydrogen Bond Acceptor Count and Topological PSA: Methoxy-Containing vs. Des-Methoxy Phenethyl Sulfonamide

The target compound possesses 4 hydrogen bond acceptors and a topological polar surface area (tPSA) of 63.8 Ų . In contrast, the des-methoxy analog N-(2-phenylethyl)methanesulfonamide has only 3 hydrogen bond acceptors and a tPSA of 54.6 Ų [1]. The additional HBA arises from the para-methoxy oxygen, providing an extra interaction anchor that can be exploited in target binding while simultaneously limiting passive permeability to a greater extent than the des-methoxy scaffold.

Hydrogen bonding Polar surface area Drug-likeness Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility: Ethyl-Linked vs. Direct N-Aryl Methanesulfonamide

N-[2-(4-Methoxyphenyl)ethyl]methanesulfonamide contains 5 rotatable bonds , compared to only 3 rotatable bonds for the directly N-aryl analog N-(4-methoxyphenyl)methanesulfonamide (CAS 4284-48-4) [1]. The ethyl linker between the phenyl ring and the sulfonamide nitrogen introduces two additional degrees of torsional freedom. This increased flexibility can allow the compound to adopt conformations that optimize interactions with binding pockets that are sterically inaccessible to the rigid N-aryl scaffold.

Conformational flexibility Rotatable bonds Entropic penalty Molecular recognition

Class-Level SAR Inference: Distinct SAR Trajectory vs. N-Aryl Methanesulfonamide CDK9 Inhibitors

The structurally distinct but related compound N-(4-methoxyphenyl)methanesulfonamide (lacking the ethyl linker) has been reported to bind the ATP pocket of CDK9 with an IC50 of 15 nM, with the para-methoxy group identified as critical for optimizing hydrophobic interactions with conserved kinase domain residues [1]. The target compound N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide shares the para-methoxy methanesulfonamide pharmacophore but introduces an ethyl spacer that alters the spatial relationship between the aryl ring and the sulfonamide warhead, predicting a meaningfully different kinase selectivity profile. No published head-to-head data exist for this specific scaffold pair; this inference is drawn from established SAR trends in sulfonamide kinase inhibitors.

Kinase inhibition CDK9 Structure-activity relationship Scaffold effect

AChE Inhibitory SAR: Methanesulfonamide as a Benchmark Scaffold Relative to Bulkier Arylsulfonamides

In a peer-reviewed study of N-(4-methoxyphenethyl) sulfonamide derivatives, the most potent AChE inhibitor identified was N-(4-methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide (5c) with an IC50 of 0.075 ± 0.001 µM, comparable to the clinical reference neostigmine methylsulfate (IC50 2.038 ± 0.039 µM) [1]. Critically, this series employed a 4-methylbenzenesulfonamide group, a substantially larger warhead than the methanesulfonamide in the target compound. The target methanesulfonamide represents the minimal pharmacophoric core of this series; its smaller steric footprint makes it the appropriate reference control for establishing the contribution of N-substitution to AChE potency, a role that bulkier arylsulfonamide analogs cannot fulfill.

Acetylcholinesterase inhibition Alzheimer's disease Sulfonamide SAR Lead optimization

Synthetic Versatility: Selective N-Functionalization via Ethyl Linker vs. Direct N-Aryl Limitations

The target compound contains a secondary sulfonamide (NH) connected to a primary ethyl linker, a motif amenable to further N-alkylation or N-aralkylation under mild conditions using LiH/DMF, as demonstrated in the synthesis of related N-(4-methoxyphenethyl)-N-(substituted) benzenesulfonamide libraries [1]. By contrast, N-(4-methoxyphenyl)methanesulfonamide (CAS 4284-48-4) has the sulfonamide nitrogen directly attached to the aryl ring; N-alkylation of such N-aryl sulfonamides is known to be significantly less favorable due to the reduced nucleophilicity of the nitrogen from resonance delocalization into the aromatic ring, often requiring harsher conditions and yielding lower conversions [2].

Synthetic accessibility N-alkylation Building block Sulfonamide diversification

Recommended Application Scenarios for Procuring N-[2-(4-Methoxyphenyl)ethyl]methanesulfonamide


Minimal Pharmacophoric Core for AChE Inhibitor SAR Libraries Targeting Alzheimer's Disease

As demonstrated by Abbasi et al. (2018), the N-(4-methoxyphenethyl) scaffold forms the backbone of a productive AChE inhibitor series. Procuring the target methanesulfonamide variant provides the sterically minimal reference compound against which the contribution of larger N-substituents (alkyl, aralkyl) and arylsulfonyl groups (benzenesulfonamide, 4-methylbenzenesulfonamide) can be quantitatively deconvoluted. This is essential for establishing a structure-activity baseline before committing to elaborated analog synthesis [1].

Fragment-Based Screening Hit Expansion with Defined Physicochemical Trajectory

The compound's LogP of 2.26, 4 hydrogen bond acceptors, and 5 rotatable bonds occupy a distinct region of physicochemical space compared to both its des-methoxy analog (lower LogP, fewer HBA) and its rigid N-aryl counterpart (fewer rotatable bonds). Fragment-based drug discovery campaigns can use this molecule as a starting point for fragment growing along vectors that systematically modulate lipophilicity (ΔLogP ~0.8) and flexibility (ΔRotB ~+2), enabling multi-parameter optimization with predictable property shifts [1][2].

Parallel Synthesis Building Block for N-Substituted Sulfonamide Libraries via LiH/DMF Alkylation

The secondary sulfonamide NH group on an ethyl linker is amenable to efficient N-alkylation and N-aralkylation under the LiH/DMF protocol established in the published benzenesulfonamide and 4-methylbenzenesulfonamide series (PeerJ 2018; Pak. J. Pharm. Sci. 2019). Procuring this compound for parallel library synthesis enables rapid generation of diverse N-substituted methanesulfonamide analogs with demonstrated applicability to both antibacterial biofilm inhibition and acetylcholinesterase modulation [3][4].

Orthogonal Chemotype for Kinase Selectivity Profiling Relative to N-Aryl Methanesulfonamide Leads

Given that N-(4-methoxyphenyl)methanesulfonamide has been characterized as a CDK9 ATP-pocket ligand (IC₅₀ = 15 nM) [5], the ethyl-linked analog provides a structurally orthogonal chemotype for interrogating how the spatial relationship between the 4-methoxyphenyl pharmacophore and the sulfonamide warhead affects kinase selectivity. Procurement of both scaffolds enables matched-pair selectivity profiling that is impossible with either compound alone.

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.